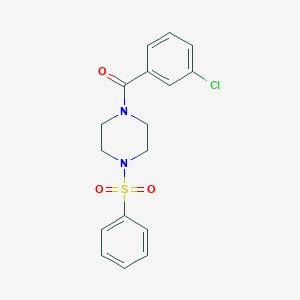
1-(3-Chlorobenzoyl)-4-(3-fluorobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorobenzoyl)-4-(3-fluorobenzyl)piperazine, also known as CBFP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Aplicaciones Científicas De Investigación
1-(3-Chlorobenzoyl)-4-(3-fluorobenzyl)piperazine has been extensively studied for its potential applications in various areas of research. In medicinal chemistry, this compound is used as a scaffold for the development of novel drugs targeting various diseases, including cancer, schizophrenia, and depression. In neuroscience, this compound is used as a tool to study the function of neurotransmitter receptors, such as the serotonin receptor. In pharmacology, this compound is used as a reference compound for the evaluation of the pharmacokinetics and pharmacodynamics of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorobenzoyl)-4-(3-fluorobenzyl)piperazine is not fully understood, but it is believed to act as a partial agonist of the serotonin receptor, specifically the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and is a target for the treatment of various psychiatric disorders. This compound has also been shown to modulate the activity of other neurotransmitter systems, including the dopamine and norepinephrine systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can increase the release of serotonin and dopamine in the brain, and can also inhibit the reuptake of these neurotransmitters. In vivo studies have shown that this compound can decrease anxiety-like behavior in rodents, and can also enhance the antidepressant-like effects of other drugs. This compound has also been shown to have antitumor activity in vitro, although its mechanism of action in this context is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Chlorobenzoyl)-4-(3-fluorobenzyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the serotonin receptor, its ease of synthesis, and its well-characterized pharmacology. However, this compound also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. These limitations must be taken into account when designing experiments using this compound.
Direcciones Futuras
There are several future directions for research involving 1-(3-Chlorobenzoyl)-4-(3-fluorobenzyl)piperazine. One direction is the development of novel drugs based on the this compound scaffold for the treatment of various diseases. Another direction is the elucidation of the mechanism of action of this compound, particularly its interactions with other neurotransmitter systems. Additionally, further studies are needed to investigate the potential toxicity of this compound and its metabolites, and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Métodos De Síntesis
The synthesis of 1-(3-Chlorobenzoyl)-4-(3-fluorobenzyl)piperazine involves the reaction of 3-chlorobenzoyl chloride with 3-fluorobenzylpiperazine in the presence of a base, such as triethylamine. The reaction proceeds smoothly at room temperature, and the product is obtained in good yield after purification by column chromatography. The chemical structure of this compound is confirmed by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Propiedades
Fórmula molecular |
C18H18ClFN2O |
|---|---|
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
(3-chlorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H18ClFN2O/c19-16-5-2-4-15(12-16)18(23)22-9-7-21(8-10-22)13-14-3-1-6-17(20)11-14/h1-6,11-12H,7-10,13H2 |
Clave InChI |
AFEVELWBZQVAEE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)Cl |
SMILES canónico |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)
![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)
![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)
![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)

![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)
methanone](/img/structure/B248419.png)

![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![1-[(2-Naphthyloxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B248424.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)
![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B248434.png)